2-(p-Tolyl)nicotinic acid

Descripción general

Descripción

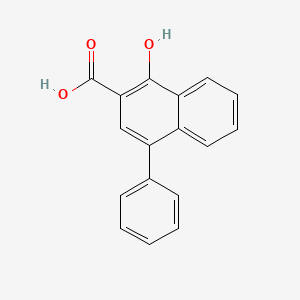

“2-(p-Tolyl)nicotinic acid” is a chemical compound that is related to “2-(p-Tolyl)ethyl nicotinate”, which is a bile acid stimulant indicated to treat functional disorders of the gallbladder and bile ducts . It has a linear formula of C13H11NO2 .

Synthesis Analysis

The synthesis of nicotinic acid derivatives like “2-(p-Tolyl)nicotinic acid” can be achieved through various methods. One such method involves the direct oxidation of beta-picoline to nicotinic acid . The yield of nicotinic acid can be increased by separately adding beta-picoline and water to a catalyst bed filled with a catalyst comprising a TiO2 carrier containing vanadium .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Nicotinic acid derivatives, including 2-(p-Tolyl)nicotinic acid, have been used for many years as co-agents to reduce high levels of fats in the blood . Some derivatives have proven effective against diseases such as pneumonia and kidney diseases .

Anti-Inflammatory and Analgesic Efficacy

A number of 2-substituted aryl derived from nicotinic acid were synthesized, and these derivatives, including 2-(p-Tolyl)nicotinic acid, have shown anti-inflammatory and analgesic efficacy .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-(p-Tolyl)nicotinic acid, also known as 2-(p-Tolyl)ethyl nicotinate, is a bile acid stimulant . It primarily targets the gallbladder and bile ducts, where it is indicated to treat functional disorders . The compound’s primary targets are likely to be nicotinic acetylcholine receptors, which are known to be targeted by nicotine and its derivatives .

Mode of Action

It is known that nicotine and its derivatives act as agonists at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits. In the brain, nicotine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . It is plausible that 2-(p-Tolyl)nicotinic acid may interact with its targets in a similar manner, leading to changes in the functioning of the gallbladder and bile ducts.

Biochemical Pathways

It is known that nicotine and its derivatives, including nicotinic acid, are involved in the cellular energy metabolism, dna repair, and regulation of transcription processes . Nicotinic acid is a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions . It is plausible that 2-(p-Tolyl)nicotinic acid may affect similar pathways, leading to downstream effects on cellular metabolism and function.

Pharmacokinetics

It is known that nicotinic acid and its derivatives are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . The impact of these ADME properties on the bioavailability of 2-(p-Tolyl)nicotinic acid is currently unknown.

Result of Action

Given its indication for treating functional disorders of the gallbladder and bile ducts , it is likely that the compound has effects on the functioning of these organs

Action Environment

For example, the action of nicotine and its derivatives can be influenced by the pH of the environment, with a more alkaline pH enhancing the absorption of nicotine

Propiedades

IUPAC Name |

2-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVYDGJZPRGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680744 | |

| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Tolyl)nicotinic acid | |

CAS RN |

1226205-68-0 | |

| Record name | 2-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

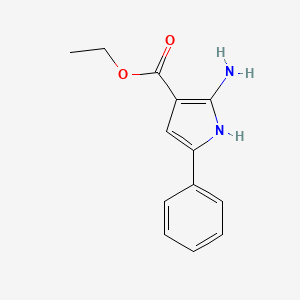

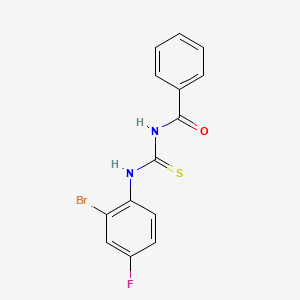

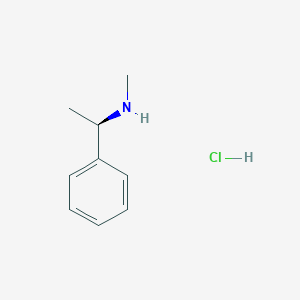

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)

![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)

![Benzoic acid, 4-[(phenylamino)methyl]-](/img/structure/B3059668.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)